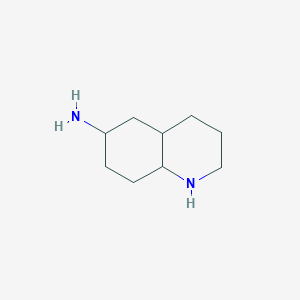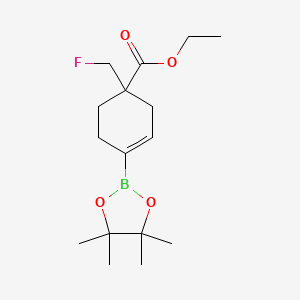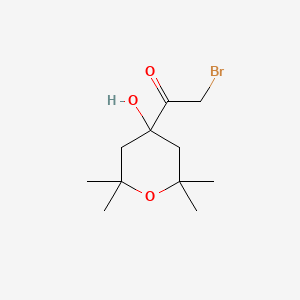
Decahydroquinolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydroquinolin-6-amine is an organic compound with potential applications in various fields of research and industry. It is a derivative of quinoline, characterized by the presence of an amine group at the sixth position of the decahydroquinoline ring system. This compound is of interest due to its unique structural features and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decahydroquinolin-6-amine can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the hydrogenation of quinoline in the presence of a suitable catalyst, such as palladium on carbon, can yield decahydroquinoline. Subsequent amination of decahydroquinoline using ammonia or an amine source under high pressure and temperature conditions can produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Decahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Decahydroquinolin-6-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of decahydroquinolin-6-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Quinoline: A parent compound with a similar ring structure but lacking the amine group.
Decahydroquinoline: A fully saturated derivative without the amine group.
Aminomethylquinoline: A related compound with an amine group at a different position.
Uniqueness: Decahydroquinolin-6-amine is unique due to its specific structural features, including the presence of an amine group at the sixth position of the decahydroquinoline ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C9H18N2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-6-amine |
InChI |
InChI=1S/C9H18N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h7-9,11H,1-6,10H2 |
Clave InChI |
JZFOPNSQKQOMJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CCC2NC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13025043.png)



![2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13025071.png)




![4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13025102.png)
![5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13025103.png)

![tert-butyl (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13025108.png)

